Tetramethylrhodamine methyl ester perchlorate

Übersicht

Beschreibung

Tetramethylrhodamine methyl ester perchlorate is a membrane-permeant, cationic, fluorescent dye. It is widely used in scientific research due to its ability to label mitochondria and mark embryonic stem cell/induced pluripotent stem cell-derived cardiomyocytes . This compound is particularly useful for the isolation of mature cardiomyocytes and is known for its red-orange fluorescence .

Vorbereitungsmethoden

The synthesis of Tetramethylrhodamine methyl ester perchlorate involves the esterification of tetramethylrhodamine with methanol in the presence of perchloric acid. The reaction typically requires anhydrous conditions and is carried out under reflux . Industrial production methods often involve large-scale esterification processes with stringent control over reaction conditions to ensure high purity and yield .

Analyse Chemischer Reaktionen

Tetramethylrhodamine methyl ester perchlorate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also be reduced, although this is less common in typical applications.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Fluorescent Labeling

Tetramethylrhodamine methyl ester perchlorate serves as a powerful fluorescent dye for labeling proteins and cells in biological research. Its bright fluorescence enhances the visualization of target molecules, enabling researchers to conduct complex assays with improved detection sensitivity.

Case Study: Protein Visualization

In a study focused on cellular interactions, researchers employed this compound to label specific proteins, allowing for detailed observation under fluorescence microscopy. The results demonstrated enhanced clarity in distinguishing between different cellular components, which is crucial for understanding cellular functions and interactions .

Flow Cytometry

This compound is extensively used in flow cytometry, a technique that analyzes cell populations based on their physical and chemical characteristics. This compound aids in assessing cell viability, apoptosis, and other cellular processes.

Data Table: Flow Cytometry Applications

| Application | Description | Benefits |

|---|---|---|

| Cell Viability | Measures live vs. dead cells | Accurate population assessment |

| Apoptosis Detection | Identifies apoptotic cells | Insights into cell death pathways |

| Immunological Studies | Analyzes immune cell populations | Enhances understanding of immune responses |

Live-Cell Imaging

The compound is ideal for live-cell imaging due to its low toxicity and photostability. This allows researchers to monitor dynamic biological processes in real-time, which is essential for studying cellular behavior.

Case Study: Mitochondrial Dynamics

A protocol was developed using this compound to observe mitochondrial dynamics during apoptosis. The dye's accumulation in active mitochondria provided insights into mitochondrial membrane potential changes over time, contributing to a better understanding of cell death mechanisms .

Drug Delivery Studies

In pharmaceutical research, this compound is employed to track the distribution of drug formulations within cells or tissues. This application is critical for developing effective drug delivery systems.

Data Table: Drug Delivery Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Drug Distribution | Monitored drug uptake in various cell types | Informs formulation strategies |

| Pharmacokinetics | Assessed drug release profiles | Enhances therapeutic efficacy |

Environmental Monitoring

This compound is also utilized in environmental studies to trace pollutants in water systems. Its fluorescent properties make it a useful tool for detecting and quantifying contaminants.

Case Study: Water Quality Assessment

Researchers applied the dye to monitor pollutant levels in freshwater ecosystems. The results indicated its effectiveness in detecting trace amounts of contaminants, thereby aiding regulatory compliance and environmental protection efforts .

Wirkmechanismus

Tetramethylrhodamine methyl ester perchlorate exerts its effects by accumulating in active mitochondria with intact membrane potentials. The compound is a cell-permeant dye that fluoresces brightly when sequestered by active mitochondria. Upon loss of mitochondrial membrane potential, the accumulation ceases, and the fluorescence signal dims or disappears . This property makes it an excellent tool for studying mitochondrial health and function.

Vergleich Mit ähnlichen Verbindungen

Tetramethylrhodamine methyl ester perchlorate is often compared with other rhodamine dyes, such as Tetramethylrhodamine ethyl ester perchlorate (TMRE). Both compounds are used for similar applications, but this compound is preferred for its higher specificity and lower toxicity . Other similar compounds include:

- Tetramethylrhodamine ethyl ester perchlorate (TMRE)

- Rhodamine 123

- MitoTracker dyes

These compounds share similar properties but differ in their specific applications and fluorescence characteristics.

Biologische Aktivität

Tetramethylrhodamine methyl ester perchlorate (TMRM) is a widely used fluorescent dye known for its ability to measure mitochondrial membrane potential (ΔΨm) in various biological systems. This article delves into the biological activity of TMRM, highlighting its applications, mechanisms, and research findings.

Overview of TMRM

TMRM is a cell-permeant, cationic dye that exhibits red-orange fluorescence. It is sequestered by active mitochondria, making it an effective tool for assessing mitochondrial health and function. The fluorescence intensity of TMRM correlates directly with ΔΨm, allowing researchers to evaluate mitochondrial activity in live cells.

The mechanism by which TMRM operates is based on the Nernst equation, which relates the distribution of the dye across the mitochondrial membrane to the membrane potential. When mitochondria are hyperpolarized, TMRM accumulates within them, leading to increased fluorescence intensity. Conversely, a decrease in ΔΨm results in reduced fluorescence as the dye is released from the mitochondria.

Applications in Research

TMRM has been employed in various studies focusing on mitochondrial function and cellular health:

- Sperm Quality Assessment : A study demonstrated that TMRM effectively measures ΔΨm in human spermatozoa, providing a reliable alternative to the commonly used JC-1 dye. The results indicated that TMRM could detect differences in sperm quality based on ΔΨm measurements, correlating well with conventional semen analysis parameters .

- Cell Viability and Apoptosis : TMRM has been used to analyze mitochondrial events during apoptosis. In experiments involving different cell lines, researchers utilized TMRM to monitor changes in mitochondrial membrane potential in real-time, thus providing insights into cell death mechanisms .

- Entosis Detection : Recent protocols have incorporated TMRM for detecting entosis events, allowing simultaneous observation of mitochondrial dynamics and entotic cell death. This application highlights TMRM's versatility in studying complex cellular interactions .

Comparative Studies

| Dye | Key Features | Applications |

|---|---|---|

| TMRM | - Cell-permeant - Cationic - Measures ΔΨm | Sperm quality assessment, apoptosis studies, entosis detection |

| JC-1 | - Ratiometric detection - Limited under certain conditions | Sperm analysis, general mitochondrial studies |

Case Studies

- Spermatozoa Analysis : In a comparative study involving human spermatozoa, TMRM was validated against JC-1 for measuring ΔΨm. The findings confirmed that TMRM could accurately assess sperm populations with varying ΔΨm levels and provide consistent results under challenging experimental conditions .

- Cardiomyocyte Functionality : Another study explored the use of TMRM in rat ventricular myocytes to assess mitochondrial redox states and membrane potential changes under pharmacological treatments. The results indicated significant alterations in ΔΨm correlating with drug effects on cardiac cells .

Research Findings

Recent research has expanded the understanding of TMRM's biological activity:

- Correlation with Cellular Health : Studies have shown that changes in ΔΨm as measured by TMRM are indicative of overall cellular health and viability. This correlation underscores the importance of mitochondrial function in various physiological and pathological contexts .

- Impact on Drug Testing : The use of TMRM has been instrumental in drug testing scenarios where mitochondrial toxicity is a concern. By accurately measuring ΔΨm, researchers can evaluate the potential cytotoxic effects of new compounds on mitochondrial function .

Eigenschaften

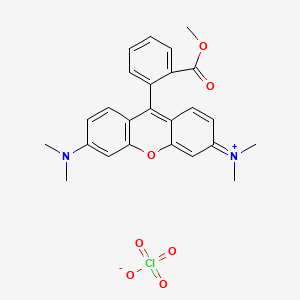

IUPAC Name |

[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N2O3.ClHO4/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5;2-1(3,4)5/h6-15H,1-5H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYWPQMAWCYNGW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471905 | |

| Record name | TMRM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115532-50-8 | |

| Record name | TMRM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylrhodamine Methyl Ester Perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.